1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
Description
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic compound featuring a cyclopenta[b]pyrrole scaffold with a carboxylic acid group at position 2 and a 2-amino-1-oxopropyl substituent at position 1. This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors, particularly Ramipril and its metabolites, as evidenced by its role as a precursor or impurity in ACE inhibitor synthesis .
Key characteristics:
- CAS Number: 104160-97-6 (as per TRC A618780) .
- Derivatives: Benzyl ester derivatives (e.g., 1-(2-tert-butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, benzyl ester) are documented, though many are discontinued .
- Synthesis: The compound is synthesized via multi-step routes involving cyclization and functionalization of pyrrole intermediates, with yields and purity dependent on protecting groups (e.g., tert-butoxycarbonyl) .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCLJVMRACEC-JBDRJPRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546785 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104160-97-6 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Synthesis from Cyclopentane Derivatives
The chiral pool method leverages enantiomerically pure starting materials derived from cyclopentane precursors. For example, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is synthesized via hydrolytic cyclization of tert-butyl esters under acidic conditions. This intermediate is subsequently coupled with (2S)-2-aminopropanoic acid derivatives using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide). Stereochemical integrity is maintained by using optically pure starting materials and avoiding racemization-prone conditions.
Asymmetric Catalysis for Stereocontrol
Asymmetric hydrogenation of prochiral enamines offers an alternative route. For instance, a cyclopentenone-pyrrolidine precursor undergoes hydrogenation with a chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) to install the stereocenters in >98% enantiomeric excess (ee). This method reduces reliance on pre-chiral starting materials but requires stringent control over catalyst loading and hydrogen pressure.
Stepwise Synthetic Protocol
Construction of the Octahydrocyclopenta[b]pyrrole Core
The bicyclic framework is assembled via intramolecular cyclization. A representative protocol involves:
-
Cyclopentane Ring Formation : Reacting γ-keto esters with ammonium acetate in acetic acid under reflux yields cyclopentenone intermediates.
-
Pyrrolidine Ring Closure : Treating the cyclopentenone with a diamine (e.g., 1,2-ethylenediamine) in ethanol at 80°C induces ring closure via Michael addition, forming the octahydrocyclopenta[b]pyrrole skeleton.
Introduction of the 2-Amino-1-oxopropyl Side Chain
The side chain is installed through amide bond formation:
-
Activation of the Carboxylic Acid : The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate.
-
Coupling with (2S)-2-aminopropanoic Acid : The activated intermediate reacts with (2S)-2-aminopropanoic acid benzyl ester in dichloromethane at 0°C, followed by hydrogenolysis to remove the benzyl protecting group.
Deprotection and Final Isolation
Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane. The product is purified via reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient), yielding the target compound in >99% purity.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:
-
Continuous Flow Reactors : Minimizing reaction times for cyclization steps by employing continuous flow systems.
-
Catalyst Recycling : Recovering chiral catalysts via nanofiltration membranes to reduce costs in asymmetric hydrogenation.
-
Crystallization-Based Purification : Replacing chromatography with pH-controlled crystallization (e.g., using ethanol-water mixtures) for bulk isolation.
Stereochemical Validation and Analytical Characterization
Absolute Configuration Determination
Purity Assessment
-
Chiral HPLC : A Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomeric impurities, ensuring >99.5% ee.
-
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₈N₂O₃) and detects trace impurities.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| Cyclopentenone Formation | γ-Keto ester, NH₄OAc, AcOH, reflux | Bicyclic core assembly | 78 |
| Pyrrolidine Closure | 1,2-Ethylenediamine, EtOH, 80°C | Ring closure | 85 |
| Amide Coupling | HATU, DIPEA, DCM, 0°C | Side chain introduction | 92 |
| Deprotection | TFA/DCM (1:1), rt, 2h | Boc group removal | 95 |
Table 2. Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 12h | 2h (continuous flow) |
| Catalyst Loading | 5 mol% | 0.5 mol% (recycled) |
| Purity Post-Crystallization | 99% (HPLC) | 98.5% (HPLC) |
Challenges and Mitigation Strategies
Racemization During Coupling
Racemization at the α-carbon of the 2-aminopropanoyl group is minimized by:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid has been investigated for its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid could possess similar properties, warranting further investigation into its mechanism of action and efficacy against specific cancer types.
Neuropharmacology
The compound's unique structure may allow it to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.
Case Study: Neuroprotective Effects
Studies have shown that certain derivatives of cyclopentane-pyrrole compounds exhibit neuroprotective effects in models of neurodegenerative diseases. Investigating the neuroprotective potential of 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid could provide insights into new treatments for conditions such as Alzheimer's disease.
Synthetic Chemistry
The synthesis of 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid can serve as a valuable method for generating other related compounds, facilitating the study of structure-activity relationships (SAR) in medicinal chemistry.
Synthesis Methodologies
Various synthetic routes have been explored to produce this compound, including multi-step reactions involving chiral intermediates. These methodologies not only enhance the yield but also improve the purity of the final product.
Biochemical Research
The biochemical properties of this compound make it suitable for studies involving enzyme inhibition and receptor binding assays.
Case Study: Enzyme Inhibition
Preliminary assays suggest that compounds similar to 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid may act as inhibitors for specific enzymes involved in metabolic pathways. Further research is needed to determine the specificity and potency of this compound as an enzyme inhibitor.
Data Table: Summary of Research Findings
| Application Area | Potential Activity | Reference Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Studies on similar cyclopentane derivatives |
| Neuropharmacology | Neuroprotective effects | Investigations on cyclopentane-pyrrole analogs |
| Synthetic Chemistry | Synthesis of related compounds | Various synthetic methodologies |
| Biochemical Research | Enzyme inhibition | Preliminary enzyme assays |
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on functional groups, pharmacological relevance, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact on Bioactivity: The carboxylic acid group in 1-(2-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is critical for binding to ACE, akin to Ramiprilat’s mechanism . However, the absence of a 3-phenylpropyl chain (present in Ramiprilat) reduces its potency, highlighting the role of hydrophobic interactions in ACE inhibition . Ester derivatives (e.g., benzyl esters) of the target compound show improved lipophilicity but are discontinued due to instability or toxicity concerns .
Structural Rigidity vs.
Synthetic Accessibility :
- The target compound’s synthesis (71–95% yields for intermediates ) is more efficient than Ramiprilat’s multi-step production, which requires enzymatic hydrolysis of Ramipril .
Safety and Stability :
- Unlike the cis-tert-butyl derivative (CAS 146231-54-1), which requires stringent storage conditions (-20°C, desiccated) , the target compound’s safety data are less documented, suggesting further toxicological studies are needed.
Biological Activity
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, commonly referred to by its CAS number 104160-97-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.
- Molecular Formula: C11H18N2O3
- Molecular Weight: 226.27 g/mol
- CAS Number: 104160-97-6
- Synonyms: 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid; Cyclopenta[b]pyrrole-2-carboxylic acid
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions, often utilizing amino acids as starting materials. The detailed synthetic route is crucial for ensuring the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid. For instance, derivatives of oxopyrrolidine have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
A study evaluated the cytotoxic effects of several derivatives, revealing that compounds with free amino groups exhibited enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells. Specifically, one derivative reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | Viability Reduction (%) | Remarks |
|---|---|---|---|
| Compound 15 | A549 | 66% | More potent than control |
| Compound 21 | A549 | Not specified | Selective against resistant strains |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that derivatives can effectively combat multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest a dual role in both anticancer and antimicrobial applications, making it a versatile candidate in drug development .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
- Antimicrobial Action: Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Case Study on Anticancer Activity:
A series of oxopyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that structural modifications significantly influenced their potency. Compounds containing specific substituents showed enhanced efficacy while sparing normal cells from cytotoxicity . -
Antimicrobial Efficacy:
In vitro studies demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains. The structure-activity relationship (SAR) analysis provided insights into which functional groups contributed to increased antimicrobial potency .
Q & A
Basic: What experimental strategies are recommended for synthesizing 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid?
Answer:
Synthesis typically involves multi-step processes, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example:
- Step 1: Construct the octahydrocyclopenta[b]pyrrole core via intramolecular cyclization using tert-butyl esters as protecting groups (e.g., tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate analogs, as seen in and ).
- Step 2: Introduce the 2-amino-1-oxopropyl side chain via peptide coupling reagents (e.g., HATU or DCC) under inert conditions to avoid racemization.
- Step 3: Deprotect carboxyl groups using acidic hydrolysis (e.g., TFA) and purify via reverse-phase HPLC.
Key Considerations: Use chiral catalysts or enantiomerically pure starting materials to ensure stereochemical fidelity, as seen in spirocyclic isoquinoline derivatives ( ).
Basic: How can researchers validate the stereochemical configuration of this compound?
Answer:
Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations) and computational modeling (DFT calculations for energy-minimized structures).
- Example: The InChI code in (for a related compound) specifies stereodescriptors (2S,3aR,6aR), which can guide comparative analysis.
- Advanced NMR techniques (e.g., - HSQC) resolve overlapping signals in the cyclopenta[b]pyrrole scaffold.
Advanced: What strategies mitigate racemization during peptide conjugation involving this compound?
Answer:
- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce kinetic energy and minimize epimerization ( notes storage at -20°C for stability).
- Coupling Reagents: Use non-basic reagents like HOBt/EDC to avoid base-induced racemization.
- Protection Schemes: Temporarily protect the amino group with Fmoc or Boc groups during conjugation ( highlights deuterated analogs requiring precise protection).
Advanced: How to design stability studies under varying pH and temperature for this compound?
Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS.
- pH-Dependent Stability: Prepare buffered solutions (pH 2–9) and monitor hydrolysis kinetics using UV-Vis or NMR ( notes limited ecological data, necessitating empirical studies).
- Key Metrics: Track loss of enantiomeric purity (chiral HPLC) and carboxylic acid integrity (FTIR).
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Purity Validation: Ensure >95% purity (HPLC) and characterize impurities via HRMS ( emphasizes enantioselective synthesis for reproducible bioactivity).
- Assay Standardization: Control variables like solvent (DMSO concentration), cell line passage number, and incubation time.
- Meta-Analysis: Apply statistical tools (e.g., PCA) to identify outliers in datasets, as seen in spirocyclic compound studies ( ).
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE: Use NIOSH/EN 166-compliant eye protection and nitrile gloves ().
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air ().
- Storage: Store at -20°C in airtight, light-resistant containers ( ).
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with protease active sites (e.g., cyclopenta[b]pyrrole’s carboxylic acid group binding to catalytic residues).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Models: Corrogate substituent effects using Hammett constants ( ’s pyrrolidine derivatives provide a scaffold analogy).
Basic: How to optimize purification for this hydrophilic compound?
Answer:
- Ion-Exchange Chromatography: Use DEAE-cellulose resin at pH 6.5–7.5 to exploit the carboxylic acid’s negative charge.
- Reverse-Phase HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile gradient.
- Lyophilization: Freeze-dry fractions to prevent hydrolysis ( notes short shelf life, requiring rapid processing).
Advanced: What in vitro assays are suitable for evaluating its protease inhibition potential?
Answer:
- Fluorogenic Assays: Use substrates like Mca-PLGL-Dpa-AR-NH₂ for MMP-2/9 inhibition studies.
- IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) with triplicate readings.
- Selectivity Profiling: Test against a panel of serine/threonine proteases ( ’s indolizine derivatives suggest scaffold versatility).
Advanced: How to address limited ecological toxicity data for this compound?
Answer:
- Microtox Assay: Evaluate acute toxicity in Vibrio fischeri (EC₅₀ via bioluminescence inhibition).
- Daphnia magna Testing: Assess 48-h mortality at 0.1–10 mg/L concentrations.
- Read-Across Models: Compare with structurally similar compounds (e.g., cyclohexyl-spiro derivatives in ) to estimate persistence/bioaccumulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
